molecular formula C19H31BN2O3 B1428216 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol CAS No. 2088248-72-8

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

Cat. No. B1428216
CAS RN: 2088248-72-8
M. Wt: 346.3 g/mol
InChI Key: HXHYLUWHFBYAJC-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form hydrogen bonds. It also contains a tetramethylborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tetramethylborolane group. Piperazine rings can act as bidentate ligands, binding to metal atoms in two places, and are often involved in coordination chemistry . The tetramethylborolane group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the piperazine ring might make the compound basic, and the compound is likely to be solid at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol”, focusing on its unique applications:

Subcellular Targeting

This compound can be used for subcellular targeting of cargo to the nucleus. This is crucial for understanding the localization of metabolites, proteins, or chemical probes and can increase therapeutic efficacy by concentrating a drug at its site of action while reducing off-target effects .

Crystal Structure Analysis

The compound has been utilized in crystal structure analysis . For example, it has been synthesized through Miyaura borylation and sulfonylation reactions, with its structure identified by various spectroscopy methods .

Organic Synthesis

Boronic acids, which are part of this compound’s structure, are widely used in organic synthesis . They are known for their ability to form stable complexes with diols and are easily modified, making them valuable in this field .

Sensing Applications

The boronic acid moiety is useful in sensing applications , including homogeneous assays or heterogeneous detection due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions .

Chemical Biology

In chemical biology , boronic acids are used for the detection and sensing of peroxides, recognition of protein motifs, development of MRI contrast agents, cell-surface carbohydrate biomarker recognition, and modification of aptamers and proteins for various sensing and purification applications .

Molecular Recognition

Boronic acids are employed in molecular recognition , especially in sensing mono- and polysaccharides which are challenging molecules to differentiate due to their similarity in size and structure .

properties

IUPAC Name

2-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)17-7-5-16(6-8-17)15-22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHYLUWHFBYAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
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2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

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